One documented application of 1-Bromo-2,6-difluorobenzene in scientific research is its use as a precursor in the synthesis of tris(fluorophenyl)boranes. These are molecules containing a central boron atom bonded to three fluorophenyl groups. A study published in the journal "Dalton Transactions" describes a method for synthesizing tris(4-fluorophenyl)borane using 1-Bromo-2,6-difluorobenzene as a starting material. []
The process involves reacting 1-Bromo-2,6-difluorobenzene with phenyllithium, followed by subsequent steps to introduce the boron atom and fluorine groups. This method offers advantages over other approaches due to the readily available and inexpensive nature of 1-Bromo-2,6-difluorobenzene. []
Tris(fluorophenyl)boranes are a class of compounds with potential applications in various scientific fields. Their unique properties, including Lewis acidity and stability, make them attractive candidates for:
1-Bromo-2,6-difluorobenzene is an organic compound with the molecular formula C₆H₃BrF₂ and a molecular weight of 192.99 g/mol. It is characterized by a clear yellow liquid form, with a melting point of 20 °C and a boiling point of 61 °C at 35 mmHg. This compound is known for its unique structure, where a bromine atom and two fluorine atoms are substituted on a benzene ring, specifically at the 1 and 2,6 positions respectively. The compound's InChIKey is HRZTZLCMURHWFY-UHFFFAOYSA-N, and it is cataloged under CAS number 64248-56-2 .
1-Bromo-2,6-difluorobenzene is a flammable liquid and should be handled with appropriate precautions. It is also considered a mild irritant and may cause skin or eye irritation upon contact.
These reactions highlight its utility as a building block in synthetic organic chemistry.
1-Bromo-2,6-difluorobenzene can be synthesized through several methods:
The applications of 1-bromo-2,6-difluorobenzene span various fields:
Interaction studies involving 1-bromo-2,6-difluorobenzene are essential for understanding its reactivity and potential applications. Research indicates that its halogen substituents can facilitate interactions with nucleophiles or electrophiles in various chemical environments. The specific interactions depend on the substituents' positions on the benzene ring, influencing the compound's reactivity profile.
1-Bromo-2,6-difluorobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-3-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 3 |
2-Bromo-4-fluorobenzene | C₆H₄BrF | Bromine at position 2 and fluorine at position 4 |
1-Bromo-4-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 4 |
1-Chloro-2,6-difluorobenzene | C₆H₃ClF₂ | Chlorine instead of bromine |
1-Iodo-2,6-difluorobenzene | C₆H₃IF₂ | Iodine instead of bromine |
The unique positioning of bromine and fluorine in 1-bromo-2,6-difluorobenzene contributes to distinct physical and chemical properties compared to these similar compounds. Its specific reactivity patterns make it particularly valuable in synthetic applications where selective substitution is required.
Flammable;Irritant